5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, is brominated to form 5-bromo-2-chlorothiophene.
Formation of the Triazole Ring: The brominated thiophene is then reacted with hydrazine to form the corresponding hydrazone, which is subsequently cyclized to form the triazole ring.
Substitution Reaction: The triazole derivative is then subjected to a substitution reaction with an appropriate amine to introduce the amine group at the 3-position of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like m-CPBA or H2O2 are commonly used for oxidation reactions.
Reduction Reactions: Reducing agents such as NaBH4 or LiAlH4 are used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Reduction Products: Thiols and other reduced derivatives of the thiophene ring.
Scientific Research Applications
5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: A related compound with similar structural features but lacking the triazole ring.
5-Bromo-1-methyl-1H-pyrazole: Another heterocyclic compound with a bromine atom but featuring a pyrazole ring instead of a triazole ring.
Uniqueness
5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a brominated triazole ring and a chlorinated thiophene ring, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H6BrClN4S |
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Molecular Weight |
293.57 g/mol |
IUPAC Name |
5-bromo-1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-4-1-2-5(9)14-4/h1-2H,3H2,(H2,10,12) |
InChI Key |
WHHMVCLJQHEQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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